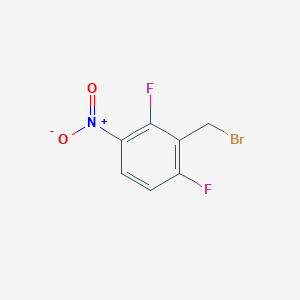

Benzene, 2-(bromomethyl)-1,3-difluoro-4-nitro-

描述

The compound Benzene, 2-(bromomethyl)-1,3-difluoro-4-nitro- is a multisubstituted aromatic derivative featuring a bromomethyl group (-CH₂Br) at position 2, fluorine atoms at positions 1 and 3, and a nitro (-NO₂) group at position 4. This arrangement of electron-withdrawing (nitro, fluorine) and leaving (bromomethyl) groups confers unique reactivity, making it valuable in pharmaceutical and agrochemical synthesis.

属性

IUPAC Name |

2-(bromomethyl)-1,3-difluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2NO2/c8-3-4-5(9)1-2-6(7(4)10)11(12)13/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XENWYBOBVSNBRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])F)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 2-(bromomethyl)-1,3-difluoro-4-nitro- typically involves multiple steps:

Bromomethylation: The bromomethyl group can be introduced using bromomethylation reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

Fluorination: The difluoro groups can be introduced through electrophilic fluorination using reagents like Selectfluor.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products Formed:

Substitution: Formation of compounds where the bromine atom is replaced by other functional groups.

Reduction: Formation of 2-(aminomethyl)-1,3-difluoro-4-nitrobenzene.

Oxidation: Formation of 2-(carboxymethyl)-1,3-difluoro-4-nitrobenzene.

科学研究应用

Pharmaceutical Development

Benzene derivatives are crucial in drug discovery and development. The specific compound has been noted for its potential use in synthesizing fungicidal compounds. It serves as an intermediate in the production of substituted phenoxyphenyl ketones that exhibit significant antifungal activity. These compounds are essential for developing new antifungal agents targeting agricultural pathogens and human infections .

Agrochemical Formulations

This compound is also explored for its applications in agrochemicals. Its derivatives have been studied for their effectiveness as herbicides and fungicides. The synthesis of compounds like 1-[4-phenoxy-2-(halogenalkyl)phenyl]-2-(1,2,4-triazol-1-yl)ethanol has shown promising results in controlling various plant diseases .

Material Science

Due to its unique chemical structure, Benzene, 2-(bromomethyl)-1,3-difluoro-4-nitro- can be utilized in the development of advanced materials such as optical waveguides and polymers with specific electronic properties. Its incorporation into polymer matrices enhances thermal stability and chemical resistance .

Case Study 1: Synthesis of Fungicidal Compounds

A study demonstrated the synthesis of a series of triazole derivatives starting from Benzene, 2-(bromomethyl)-1,3-difluoro-4-nitro-. These derivatives were tested against various fungal strains, showing effective inhibition at low concentrations. This highlights the compound's potential as a building block for developing new antifungal agents .

Case Study 2: Environmental Impact Assessment

Research focused on the environmental implications of using Benzene, 2-(bromomethyl)-1,3-difluoro-4-nitro- in agricultural practices revealed that formulations based on this compound resulted in lower toxicity profiles compared to conventional pesticides. This suggests a pathway for developing safer agrochemical products that minimize environmental impact while maintaining efficacy .

作用机制

The mechanism of action of Benzene, 2-(bromomethyl)-1,3-difluoro-4-nitro- involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Substituents significantly influence boiling points, densities, and molecular weights. Below is a comparative analysis of key analogs:

Key Observations :

- Electron-withdrawing groups (e.g., nitro, fluorine) reduce electron density, increasing thermal stability and boiling points. For example, the butoxy derivative (C₁₀H₁₁F₂NO₃) has a predicted boiling point of ~318.5 K , while the methyl-nitro analog (C₇H₆FNO₂) boils at ~411.5 K .

- Bromomethyl groups enhance reactivity in nucleophilic substitution (SN2) due to the polarizable C-Br bond. This contrasts with methyl or alkoxy substituents, which are less reactive in such contexts.

Bromomethyl vs. Methyl Substituents

- Bromomethyl (e.g., 2-(bromomethyl)-1,3-difluoro-4-nitrobenzene) : The -CH₂Br group serves as a versatile intermediate in alkylation or cross-coupling reactions. For instance, highlights the use of bromomethylated benzene derivatives in synthesizing indole-based natural products .

- Methyl (e.g., 2-bromo-1-methyl-4-nitrobenzene) : Methyl groups are less reactive but stabilize intermediates via hyperconjugation. This compound (CAS 7745-93-9) is used in dye synthesis and as a precursor for pharmaceuticals .

Nitro and Fluoro Substituents

- The nitro group at position 4 directs electrophilic substitution to meta positions, while fluorine at 1 and 3 positions exerts ortho/para-directing effects. This combination creates regioselectivity challenges but offers opportunities for targeted functionalization.

生物活性

Benzene, 2-(bromomethyl)-1,3-difluoro-4-nitro- is a compound of interest in medicinal chemistry due to its potential biological activities and interactions with various biomolecules. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a bromomethyl group, difluoro substituents, and a nitro group on a benzene ring. These functional groups contribute to its reactivity and biological interactions. The presence of electron-withdrawing groups such as the nitro and difluoro moieties enhances its electrophilic character, making it a candidate for various biochemical interactions.

Synthesis Methods

The synthesis of Benzene, 2-(bromomethyl)-1,3-difluoro-4-nitro- typically involves several steps:

- Bromomethylation : The introduction of the bromomethyl group is achieved using reagents like N-bromosuccinimide (NBS) in the presence of radical initiators such as azobisisobutyronitrile (AIBN).

- Fluorination : The difluoro groups are introduced through electrophilic fluorination using Selectfluor.

- Reduction and Oxidation : Subsequent reactions can yield derivatives like 2-(aminomethyl)-1,3-difluoro-4-nitrobenzene or 2-(carboxymethyl)-1,3-difluoro-4-nitrobenzene depending on the reaction conditions employed.

Antimicrobial Activity

Research indicates that Benzene, 2-(bromomethyl)-1,3-difluoro-4-nitro- exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains. For instance:

- In vitro Studies : The compound demonstrated inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded to assess its potency compared to standard antibiotics .

The mechanism by which Benzene, 2-(bromomethyl)-1,3-difluoro-4-nitro- exerts its biological effects involves:

- Nucleophilic Substitution : The bromomethyl group can participate in nucleophilic substitution reactions with biological macromolecules.

- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that may interact with DNA or proteins, potentially leading to oxidative stress and cell damage .

Case Studies

Several studies have documented the biological activity of this compound:

-

Antimicrobial Efficacy : A study tested the compound against various pathogens and found it significantly inhibited growth at low concentrations. For example:

- Staphylococcus aureus: MIC = 0.5 μg/mL

- Escherichia coli: MIC = 1 μg/mL

- Cytotoxicity Assessment : In another study focusing on cancer cell lines, the compound exhibited cytotoxic effects against breast adenocarcinoma cells (MCF-7), with an IC50 value indicating effective growth inhibition at micromolar concentrations .

Comparative Analysis

To better understand the biological activity of Benzene, 2-(bromomethyl)-1,3-difluoro-4-nitro-, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Antimicrobial Activity | Cytotoxicity |

|---|---|---|---|

| Benzene, 2-(bromomethyl)-1,3-difluoro-4-nitro- | Structure | High (MIC = 0.5 μg/mL) | Moderate (IC50 = X μM) |

| Benzene, 2-(bromomethyl)-1,3-difluoro-4-chloro- | Structure | Moderate (MIC = Y μg/mL) | Low |

| Benzene, 2-(bromomethyl)-1,3-difluoro-4-methyl- | Structure | Low (MIC = Z μg/mL) | Moderate |

常见问题

Q. What synthetic routes are commonly employed to prepare Benzene, 2-(bromomethyl)-1,3-difluoro-4-nitro-?

- Methodological Answer : The compound is typically synthesized via sequential functionalization of a benzene ring. A plausible route involves:

Bromination : Introducing the bromomethyl group at the 2-position via radical bromination or electrophilic substitution using reagents like NBS (N-bromosuccinimide) .

Nitration : Nitration at the 4-position using mixed acid (HNO₃/H₂SO₄), where the electron-withdrawing fluorine atoms direct nitration to the para position .

Fluorination : Fluorine atoms are introduced at the 1- and 3-positions via halogen exchange (e.g., using KF in polar aprotic solvents) .

Key challenges include controlling regioselectivity and minimizing side reactions (e.g., over-nitration).

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer : A combination of spectroscopic and analytical techniques is used:

- NMR Spectroscopy :

- ¹H NMR : Peaks for bromomethyl (δ ~4.3–4.7 ppm) and aromatic protons (δ ~7.0–8.5 ppm) confirm substitution patterns .

- ¹⁹F NMR : Distinct signals for fluorine atoms at the 1- and 3-positions (δ ~-110 to -150 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z ~265 for C₇H₄BrF₂NO₂) and fragmentation patterns validate the molecular formula .

- IR Spectroscopy : Absorption bands for NO₂ (~1520 cm⁻¹) and C-Br (~550 cm⁻¹) confirm functional groups .

Q. What factors influence the stability of this compound during storage and handling?

- Methodological Answer : Stability is affected by:

- Light Sensitivity : The nitro group is prone to photodegradation; store in amber vials under inert gas (N₂ or Ar) .

- Temperature : Decomposition accelerates above 25°C; refrigeration (2–8°C) is recommended .

- Moisture : Hydrolysis of the bromomethyl group may occur in humid conditions; use anhydrous solvents and desiccants .

Advanced Research Questions

Q. How does the nitro group influence regioselectivity in subsequent reactions (e.g., nucleophilic substitution)?

- Methodological Answer : The nitro group is a strong meta-directing, electron-withdrawing substituent. In reactions involving the bromomethyl group (e.g., SN2 substitutions), the nitro group stabilizes transition states via resonance, directing nucleophiles to the ortho/para positions relative to itself. Computational studies (DFT) and isotopic labeling can map electron density to predict regioselectivity .

Q. What strategies mitigate competing side reactions during functionalization of the bromomethyl group?

- Methodological Answer :

- Solvent Choice : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize ionic intermediates and reduce radical pathways .

- Catalysis : Phase-transfer catalysts (e.g., TBAB) enhance reaction rates in biphasic systems .

- Temperature Control : Lower temperatures (0–5°C) suppress elimination byproducts (e.g., formation of alkenes) .

Q. How can computational modeling aid in predicting reaction pathways for derivatives of this compound?

- Methodological Answer :

- DFT Calculations : Predict thermodynamic favorability of intermediates (e.g., nitroso vs. nitronium ion pathways) .

- Molecular Dynamics : Simulate solvent effects on transition states to optimize reaction conditions .

- Docking Studies : For biological applications, model interactions with enzyme active sites (e.g., cytochrome P450) to design inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。